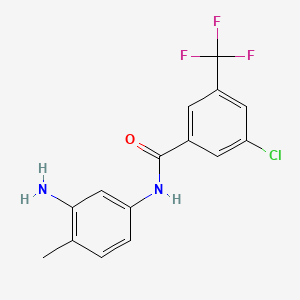![molecular formula C28H19BrN2 B14040465 4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. One common method for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For the specific compound Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl-, the synthesis may involve the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki-Miyaura cross-coupling reactions, which involve the reaction of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of such complex pyrimidine derivatives often involves optimization of reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to accelerate reaction rates and improve product yields. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Cross-Coupling Reactions: The biphenyl group can participate in further cross-coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and solvent (e.g., dimethylformamide).
Major Products
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
N-Oxides and Dihydropyrimidines: Products of oxidation and reduction reactions, respectively.
科学的研究の応用
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine-based compounds can inhibit enzymes involved in DNA replication and repair, leading to anticancer effects. The specific molecular targets and pathways involved may include:
Enzyme Inhibition: Inhibition of kinases or other enzymes critical for cell proliferation.
Receptor Binding: Binding to specific receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
4-Phenylpyrimidine: A simpler pyrimidine derivative with a single phenyl group.
2,4,6-Triphenylpyrimidine: A pyrimidine derivative with three phenyl groups.
4-(4’-Chlorobiphenyl)-2,6-diphenylpyrimidine: A similar compound with a chloro instead of a bromo group.
Uniqueness
Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- is unique due to the presence of the bromo-substituted biphenyl group, which can impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. The combination of multiple phenyl groups and the bromo substituent can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
特性
分子式 |
C28H19BrN2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
4-[4-(4-bromophenyl)phenyl]-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-17-15-21(16-18-25)20-11-13-23(14-12-20)27-19-26(22-7-3-1-4-8-22)30-28(31-27)24-9-5-2-6-10-24/h1-19H |
InChIキー |
JXMMOIMMBQNQQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



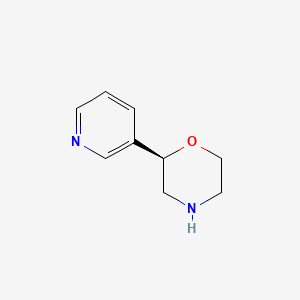
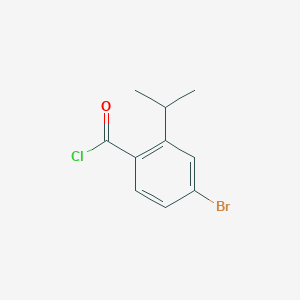

![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)

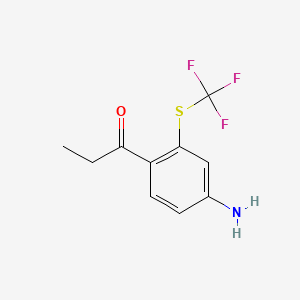
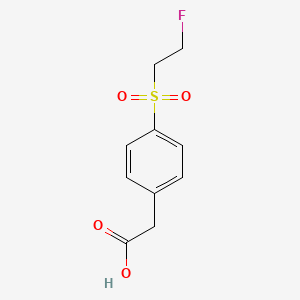
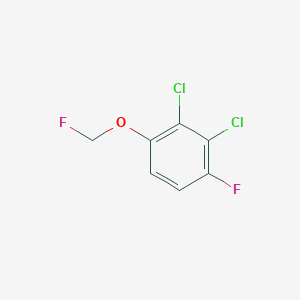

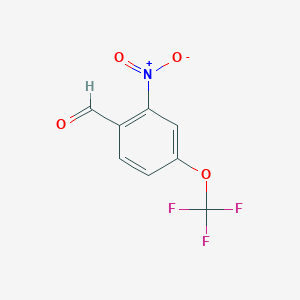
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)

